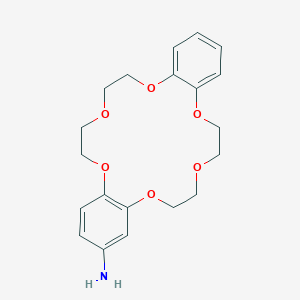

4'-Aminodibenzo-18-crown-6

Descripción

Contextualization within the Crown Ether Family

The discovery of crown ethers in 1967 by Charles Pedersen, a chemist at DuPont, marked a pivotal moment in chemistry. wikipedia.org While attempting to synthesize a complexing agent for divalent cations, Pedersen serendipitously isolated dibenzo-18-crown-6 (B77160) and noted its remarkable ability to solubilize potassium salts in organic solvents. wikipedia.org This discovery laid the groundwork for the field of supramolecular chemistry and earned Pedersen a share of the 1987 Nobel Prize in Chemistry. wikipedia.org

Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups. wikipedia.org Their name is derived from the resemblance of the molecule, when complexed with a cation, to a crown. wikipedia.org The nomenclature of crown ethers, such as 18-crown-6 (B118740), indicates the total number of atoms in the macrocyclic ring (18) and the number of oxygen atoms (6). wikipedia.org 4'-Aminodibenzo-18-crown-6 is a derivative of dibenzo-18-crown-6, which features two benzene (B151609) rings fused to the crown ether framework. The addition of an amino group to one of the benzene rings creates a functionalized crown ether with distinct properties.

Distinctive Structural Characteristics and the Role of the Amino Moiety

The unique properties of this compound stem from its specific molecular architecture. It consists of an 18-membered macrocyclic ring containing six oxygen atoms, with two benzo groups fused to this ring. smolecule.com The presence of the dibenzo structure provides conformational constraints that influence its binding properties and selectivity.

A key feature of this compound is the amino (-NH₂) group attached to one of the benzene rings. smolecule.com This functional group significantly modifies the properties of the parent dibenzo-18-crown-6 molecule in several ways:

Enhanced Binding Affinity: The amino group can participate in secondary interactions, such as hydrogen bonding, with guest ions, which can increase the stability and selectivity of the resulting complex.

Functionalization Potential: The reactive nature of the amino group allows for the covalent attachment of this compound to other molecules or surfaces. This has been exploited to create materials for applications like ion-selective electrodes and adsorbents for heavy metal removal. rsc.org For instance, it can be functionalized onto magnetic nanoparticles for the solid-phase extraction of lead ions. smolecule.comrsc.orgsigmaaldrich.com

Modified Solubility: The presence of the polar amino group can enhance the solubility of the molecule in polar solvents.

Table 1: Molecular Properties of this compound

| Property | Value/Description |

|---|---|

| CAS Number | 126531-26-8 smolecule.comchemimpex.com |

| Molecular Formula | C₂₀H₂₅NO₆ smolecule.comscbt.com |

| Molecular Weight | 375.42 g/mol smolecule.comchemimpex.comscbt.com |

| Appearance | White to brown or red powder chemimpex.com |

| Melting Point | 159 - 163 °C chemimpex.comsigmaaldrich.com |

| Key Structural Features | 18-membered ring with 6 oxygen atoms, two fused benzene rings, one amino group substituent. smolecule.com |

The synthesis of this compound typically involves the nitration of dibenzo-18-crown-6 to produce a nitro derivative, which is then reduced to the corresponding amine. mdpi.com Another reported method is the direct electrophilic amination of dibenzo-18-crown-6 using sodium azide (B81097) in polyphosphoric acid (PPA). researchgate.net

Historical Development and Contemporary Significance in Supramolecular Science

Following Pedersen's initial discovery, research into crown ethers expanded rapidly, leading to the synthesis of a wide array of functionalized derivatives. The introduction of the amino group onto the dibenzo-18-crown-6 framework was a significant advancement, opening up new avenues for research and application.

The contemporary significance of this compound in supramolecular chemistry is multifaceted. Its ability to selectively bind cations makes it a valuable component in various technologies. smolecule.comchemimpex.com

Key areas of application include:

Ion-Selective Sensors: The selective binding properties of this crown ether are utilized in the development of sensors and ion-selective electrodes for detecting specific metal ions in environmental and biological samples. smolecule.comchemimpex.com

Phase-Transfer Catalysis: Like other crown ethers, it can act as a phase-transfer catalyst, facilitating reactions by transporting ionic reactants into organic phases. smolecule.com

Environmental Remediation: Its ability to complex with heavy metal ions, such as lead (Pb²⁺), has led to its use in developing materials for the extraction of these toxic metals from water and food samples. smolecule.com

Materials Science and Nanotechnology: The functional amino group allows for its incorporation into larger molecular assemblies, polymers, and nanomaterials, leading to the creation of advanced materials with tailored properties for applications in drug delivery and polymer chemistry. chemimpex.com

Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including fluorescent chemosensors for cation recognition. chemimpex.comresearchgate.net

Table 2: Summary of Research Applications for this compound

| Application Area | Specific Use |

|---|---|

| Analytical Chemistry | Ion-selective sensors and electrodes. smolecule.comchemimpex.com |

| Solid-phase extraction adsorbent for heavy metals. smolecule.com | |

| Fiber-optic chemical sensing. smolecule.com | |

| Organic Synthesis | Phase-transfer catalysis. smolecule.com |

| Building block for complex molecules and chemosensors. chemimpex.comresearchgate.net | |

| Materials Science | Development of functional polymers and advanced materials. chemimpex.com |

| Use in membrane separation processes. smolecule.com | |

| Environmental Science | Remediation and extraction of heavy metals like Pb²⁺. smolecule.com |

| Biomolecular Chemistry | Potential for conjugation with biomolecules like proteins and DNA. |

The continued exploration of this compound and its derivatives promises further innovations in the design of functional materials and molecular devices, underscoring its lasting importance in supramolecular science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaen-11-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6/c21-16-5-6-19-20(15-16)27-14-10-23-8-12-25-18-4-2-1-3-17(18)24-11-7-22-9-13-26-19/h1-6,15H,7-14,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYZYAKXQMHVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)N)OCCOCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942778 | |

| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205873-22-9, 126531-26-8 | |

| Record name | 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminodibenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Pathways for 4'-Aminodibenzo-18-crown-6

The synthesis of this compound is a well-documented process, with several established methods ensuring its availability for research and industrial applications. These pathways are designed to produce the compound with high purity and yield, and they can be adapted for various scales of production.

Catalytic Reduction Approaches

A primary and widely utilized method for synthesizing this compound involves the catalytic reduction of its nitro precursor, 4'-Nitrodibenzo-18-crown-6. rsc.org This process typically employs a palladium on carbon (Pd/C) catalyst. rsc.org The reaction is carried out by dissolving the nitro compound in a suitable solvent, such as methyl alcohol, and then introducing the catalyst. rsc.org The mixture is then subjected to a hydrogen atmosphere under pressure, which facilitates the reduction of the nitro group (-NO2) to an amino group (-NH2). rsc.org The reaction progress is monitored, and upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the desired this compound. rsc.org This method is favored for its efficiency and the high purity of the resulting product.

Another approach to catalytic hydrogenation uses hydrazine (B178648) and Raney nickel to convert the nitro groups to amines.

Self-Assembly Techniques for Compound Formation

Self-assembly represents another innovative strategy for the formation of materials incorporating this compound. This technique leverages the inherent chemical properties of the molecules to spontaneously form organized structures. For instance, this compound can be self-assembled with aldehyde-functionalized magnetic nanoparticles (Fe3O4–CHO) through a dehydration condensation reaction. smolecule.comrsc.org This process results in the formation of a novel magnetic adsorbent where the crown ether is immobilized on the surface of the nanoparticles. rsc.org The resulting material exhibits excellent properties for the selective adsorption of metal ions, such as lead (Pb2+). smolecule.comrsc.org

The self-assembly is driven by the formation of a Schiff base linkage between the amino group of the crown ether and the aldehyde group on the nanoparticles. This method is advantageous as it provides a straightforward way to functionalize surfaces and create advanced materials with specific recognition capabilities.

Considerations for Industrial-Scale Synthesis and Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. The catalytic hydrogenation route is a common choice for large-scale production due to its high yields.

Key considerations for industrial synthesis include:

Catalyst Selection and Handling: The choice of catalyst, such as palladium on carbon, and its efficient recovery and reuse are crucial for minimizing costs. rsc.org

Reaction Conditions: Optimization of reaction parameters like temperature, pressure, and solvent is necessary to maximize yield and purity while ensuring safe operation.

Purification: Developing scalable and efficient purification methods, such as recrystallization or chromatography, is essential to achieve the desired product quality.

Process Safety: Handling of hydrogen gas and flammable solvents on a large scale necessitates robust safety protocols and equipment. orgsyn.org

For instance, a kilo-scale synthesis of a related compound, 4,4′-[Di-t-butyldibenzo]-18-crown-6, was achieved with an improved yield of 60% by the slow addition of a dilute solution of the building block to a concentrated solution of the cyclizing agent. rsc.org The subsequent catalytic hydrogenation to produce the corresponding dicyclohexano derivative was scaled up to a 500g scale. rsc.org Such studies provide valuable insights into the challenges and solutions for the large-scale production of crown ethers.

Advanced Functionalization and Chemical Modification Techniques

The amino group on this compound serves as a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of materials and molecular systems.

Strategies for Covalent Immobilization on Surfaces

The ability to covalently immobilize this compound onto solid supports is critical for its application in areas such as sensing, separation, and catalysis. The amino group provides a reactive site for attachment to various surfaces.

One prominent strategy involves the functionalization of magnetic nanoparticles. As previously mentioned, this compound can be attached to aldehyde-functionalized magnetic nanoparticles (Fe3O4–CHO) via a dehydration condensation reaction. smolecule.comrsc.org This creates a magnetic solid-phase extraction adsorbent with high selectivity for specific metal ions. smolecule.comrsc.org The resulting material, Fe3O4@AB18C6, can be easily separated from a solution using an external magnetic field, making it highly practical for applications like determining lead ions in environmental and food samples. smolecule.com

The covalent attachment enhances the stability and reusability of the crown ether, which is a significant advantage over its use in solution.

Incorporation into Polymeric Architectures

The functionalization of this compound allows for its integration into polymeric structures, leading to materials with tailored properties for various advanced applications.

Azo-polymers: While direct examples of this compound in azo-polymers are not prevalent in the provided context, the general principle involves diazotization of the amino group followed by coupling with an appropriate aromatic compound to form an azo linkage (-N=N-). This would create a chromophoric polymer with the ion-binding capabilities of the crown ether, potentially useful in colorimetric sensors.

Hydrazone Derivatives: New derivatives of dibenzo-18-crown-6 (B77160) containing hydrazone groups have been synthesized. jocpr.com The synthetic strategy involves the formylation of dibenzo-18-crown-6 to yield a diformyl derivative, which is then reacted with substituted hydrazides to form the corresponding hydrazones. jocpr.com Although this example starts with dibenzo-18-crown-6, a similar approach could be envisioned for this compound, where the amino group could be modified to participate in or direct the formation of hydrazone linkages within a polymer chain. These hydrazone-containing polymers could exhibit interesting biological activities or be used in the development of novel materials. jocpr.com

The incorporation of crown ethers into polymer backbones can also be achieved by creating polymerizable derivatives. For example, acrylamide-functionalized crown ethers have been synthesized to allow for their covalent incorporation into polymer networks. This approach preserves the ion-binding capabilities of the crown ether while providing the mechanical stability and processability of a polymer, which is particularly important for developing robust sensors and other material science applications. chemimpex.com

Conjugation with Nanoparticles (e.g., Magnetic Nanoparticles) for Composite Material Development

The strategic combination of this compound with nanoparticles, particularly magnetic nanoparticles (MNPs), has given rise to advanced composite materials with significant potential in various scientific and technological fields. This synergy leverages the selective ion-binding properties of the crown ether and the unique physical and chemical characteristics of nanomaterials, such as high surface area and magnetic separability.

The amino group (-NH2) on the this compound molecule serves as a crucial anchor point for its covalent attachment to the surface of nanoparticles. This functionalization is a key step in the development of these sophisticated composite materials.

A prominent strategy for creating these composites involves the use of iron oxide nanoparticles (Fe₃O₄) as the magnetic core. To enhance stability and facilitate further functionalization, these magnetic nanoparticles are often coated with a silica (B1680970) (SiO₂) shell. This core-shell structure provides a versatile platform for the subsequent attachment of the crown ether. The synthesis of this compound functionalized Fe₃O₄ nanoparticles has been achieved through methods such as dehydration condensation between the amino group of the crown ether and an aldehyde-functionalized magnetic nanoparticle (Fe₃O₄–CHO). rsc.orgsmolecule.com

The resulting composite materials, often denoted as Fe₃O₄@AB18C6, possess excellent superparamagnetic properties, which means they are strongly magnetic in the presence of an external magnetic field but retain no residual magnetism once the field is removed. rsc.orgscientific.net This characteristic is highly advantageous for applications requiring easy and efficient separation of the material from a solution.

The primary application of these this compound-functionalized magnetic nanoparticles is in the field of environmental remediation, specifically for the selective extraction of heavy metal ions from aqueous solutions. sigmaaldrich.comsigmaaldrich.com The cavity of the 18-crown-6 (B118740) ether is particularly well-suited for complexing with certain cations, most notably lead (Pb²⁺), due to the compatibility in size between the ion and the crown ether's cavity. rsc.org This size-matching principle is a fundamental aspect of the high selectivity observed in these materials.

Research has demonstrated the exceptional adsorption capabilities and selectivity of these composites for Pb²⁺ ions. rsc.org The magnetic solid-phase extraction (MSPE) method utilizing these nanoparticles has been successfully applied to determine Pb²⁺ levels in various complex samples, including tap water, rice, milk, and apples. rsc.org Furthermore, these magnetic composites have been explored for the preconcentration and separation of other ions, such as thallium (Tl⁺ and Tl³⁺), from water samples when incorporated into a magnetic metal-organic framework nanocomposite. ijnc.ir

The successful synthesis and functionalization of these nanoparticle composites are typically verified through a suite of analytical techniques. These include:

Transmission Electron Microscopy (TEM): To visualize the morphology and core-shell structure of the nanoparticles. rsc.org

Fourier Transform Infrared Spectrometry (FT-IR): To confirm the presence of the crown ether's characteristic functional groups on the nanoparticle surface. rsc.orgijnc.ir

X-ray Diffraction (XRD): To analyze the crystalline structure of the material. rsc.orgijnc.ir

Vibrating Sample Magnetometry (VSM): To measure the magnetic properties of the composite. rsc.orgijnc.ir

Dynamic Light Scattering (DLS) and Zeta Potential Analysis: To determine the particle size distribution and surface charge. rsc.org

Below is a table summarizing the characterization and performance of this compound functionalized magnetic nanoparticles for lead ion detection.

| Parameter | Description | Finding | Reference |

| Adsorbent | The composite material used for extraction. | Fe₃O₄@AB18C6 (this compound modified Fe₃O₄) | rsc.org |

| Target Analyte | The ion being selectively extracted. | Lead (Pb²⁺) | rsc.org |

| Extraction Method | The technique used for separation. | Magnetic Solid-Phase Extraction (MSPE) | rsc.org |

| Linear Range | The concentration range over which the method is accurate. | 0.01 µg g⁻¹ to 10 µg g⁻¹ | rsc.org |

| Linear Coefficient (R²) | A measure of the linearity of the calibration curve. | > 0.997 | rsc.org |

| Precision (RSD) | The relative standard deviation, indicating the precision of the method. | < 8.62% | rsc.org |

| Recoveries | The percentage of the analyte recovered from spiked samples. | 93.8% to 108.6% | rsc.org |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | 12.5 ng g⁻¹ | rsc.org |

In addition to direct conjugation, research has also explored the impregnation of 18-crown-6 ethers onto polymer-coated magnetic nanoparticles for the selective binding of ions like strontium. symbiosisonlinepublishing.com While not specifically using the aminodibenzo derivative, this work further highlights the utility of combining crown ethers with magnetic nanoparticles for separation applications. symbiosisonlinepublishing.com

Principles of Host Guest Interactions and Molecular Recognition

Fundamental Mechanisms Governing Cation Binding

The ability of 4'-Aminodibenzo-18-crown-6 to selectively bind with cations is a result of a combination of structural and electronic factors. These interactions are at the heart of its utility in various chemical applications, from ion sensing to phase transfer catalysis. smolecule.comchemimpex.com

Macrocyclic Cavity Size Selectivity and Matching

A primary determinant in the cation binding of crown ethers is the principle of size selectivity, where the diameter of the cation must be compatible with the size of the macrocyclic cavity. The 18-crown-6 (B118740) framework possesses a cavity size that is well-suited for the complexation of specific cations. qu.edu.iq The presence of the dibenzo groups in this compound contributes to a more defined and somewhat expanded cavity compared to simpler crown ethers, influencing its preference for larger ions. This "lock and key" model is a fundamental concept in host-guest chemistry, where the host (the crown ether) has a pre-organized cavity that preferentially binds a guest (the cation) of a complementary size.

Role of Ether Oxygen Donor Atoms in Metal Ion Coordination

The six ether oxygen atoms lining the interior of the 18-crown-6 ring are crucial for cation binding. These oxygen atoms are electron-rich and act as Lewis bases, donating their lone pairs of electrons to coordinate with a positively charged metal ion. qu.edu.iq This coordination creates a stable complex through electrostatic interactions between the cation and the oxygen atoms. The symmetrical arrangement of these oxygen atoms within the macrocycle allows for the cooperative binding of the cation, effectively encapsulating it within the cavity.

Influence of the Amino Group on Binding Affinity via Hydrogen Bonding and Electrostatic Interactions

The introduction of an amino (-NH2) group onto the dibenzo framework distinguishes this compound from its parent compound, Dibenzo-18-crown-6 (B77160). smolecule.com This functional group significantly enhances the binding affinity and selectivity of the crown ether. The amino group can participate in secondary interactions, such as hydrogen bonding, with the guest ion or its surrounding solvent molecules. Furthermore, the amino group can be protonated, introducing a positive charge that can influence the electrostatic environment of the binding cavity. This added layer of interaction potential allows for more nuanced and, in some cases, stronger binding of target cations.

Ion Selectivity and Binding Efficiency Studies

The specific structural features of this compound lead to a pronounced selectivity in its binding of different metal ions. This selectivity has been the subject of numerous studies, highlighting its potential for specific applications.

Preferential Complexation of Specific Alkali and Alkaline Earth Metal Ions (e.g., Ba²⁺, K⁺)

Research has shown that 18-crown-6 ethers, in general, exhibit a strong affinity for the potassium ion (K⁺) due to the excellent match between the ionic radius of K⁺ and the cavity size of the 18-crown-6 ring. nih.govmdpi.com Studies on related benzo-18-crown-6 (B86084) derivatives have confirmed this preference for K⁺. nih.gov For this compound, the expanded cavity size due to the dibenzo groups also allows for the effective complexation of larger divalent cations like barium (Ba²⁺). The ability to selectively bind these ions is a key characteristic that underpins its use in ion-selective electrodes and other analytical techniques. chemimpex.com

Comparative Analysis of Binding Strength and Selectivity with Related Crown Ethers (e.g., Dibenzo-18-crown-6, 4'-Aminobenzo-18-crown-6)

To understand the unique properties of this compound, it is useful to compare it with its structural relatives.

Dibenzo-18-crown-6 (DB18C6): As the parent compound, DB18C6 shares the same rigid dibenzo framework and 18-crown-6 macrocycle. Like this compound, it shows a preference for K⁺. nih.gov However, the absence of the amino group means it lacks the additional binding interactions and functionalization potential that the amino group provides. smolecule.com

4'-Aminobenzo-18-crown-6 (B2564457) (AB18C6): This compound features a single benzo group with an amino substituent. It is known for its high affinity and selectivity for certain metal ions, including lead (Pb²⁺), due to the favorable match between the ion size and the crown ether cavity, enhanced by the presence of the amino group. rsc.orgqut.edu.au Compared to this compound, the presence of a single benzo group may result in a more flexible structure, potentially altering its binding kinetics and selectivity profile. The dibenzo structure of this compound provides greater rigidity. smolecule.com

The table below provides a comparative overview of these crown ethers.

| Compound | Key Structural Features | Primary Ion Selectivity |

| This compound | Dibenzo backbone, 18-crown-6 ring, amino group | Ba²⁺, K⁺ chemimpex.com |

| Dibenzo-18-crown-6 | Dibenzo backbone, 18-crown-6 ring | K⁺ nih.gov |

| 4'-Aminobenzo-18-crown-6 | Benzo group, 18-crown-6 ring, amino group | K⁺, Pb²⁺ rsc.org |

Solvent-Dependent Effects on Binding Behavior and Selectivity

The binding behavior and selectivity of this compound are profoundly influenced by the solvent environment. Macrocyclic ligands like crown ethers must compete with solvent molecules for the coordination of guest cations. muk.ac.irmuk.ac.ir Consequently, any variation in the solvent can lead to significant changes in the observed binding characteristics. muk.ac.irmuk.ac.ir The nature of the solvent plays a critical role in the stability and selectivity of the complex formation. researchgate.net

The solvation energy of the crown ether-cation complex is a key determinant of binding selectivity in aqueous solutions. nih.govnih.gov Theoretical studies on the parent compound, dibenzo-18-crown-6 (DB18C6), indicate that the intrinsic binding affinity in the gas phase is often different from that observed in solution, underscoring the powerful influence of solvation effects. nih.gov Specifically, non-electrostatic dispersion interactions between the complex and the solvent, which are dependent on the complex's structure, are largely responsible for the differences in solvation energies and thus, the binding selectivity. nih.govnih.gov

Research on analogous crown ethers demonstrates this solvent dependency clearly. For 18-crown-6, the stability of its complex with potassium ions varies significantly across different neat solvents, following the order: propylene (B89431) carbonate > methanol (B129727) > acetonitrile (B52724) > dimethylformamide. nih.gov Changes in selectivity for different alkali metal ions have also been observed for DB18C6 when moving between solvents like methanol (MeOH), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). muk.ac.ir For this compound specifically, it has been noted to exhibit solvent-dependent binding, interacting with a range of ions including As, Hg, Al, Mo, Li, and W in a 1:1 DMSO:water mixture. The presence of solvent molecules can directly affect the complex, as seen with hydrated DB18C6 complexes where water molecules can pull the guest cation partly out of the crown's cavity. researchgate.net

Table 1: Illustrative Solvent Effects on Crown Ether Complex Stability This table illustrates the principle of solvent-dependent stability using data for the K+ complex with the parent 18-crown-6.

| Solvent System | Log K (Stability Constant) |

| Methanol (MeOH) | 6.05 |

| Dimethylformamide (DMF) | 4.30 |

| Acetonitrile (AN) | 5.01 |

| Propylene Carbonate (PC) | 6.16 |

| Data sourced from a study on 18-crown-6 and K+ at 25°C. nih.gov |

Formation Dynamics and Thermodynamics of Supramolecular Complexes

The formation of stable complexes between this compound and guest ions is governed by specific stoichiometric, thermodynamic, and conformational principles.

Stoichiometric Investigations of Host-Guest Complex Formation

Investigations into host-guest complex formation are crucial for determining the ratio of host to guest molecules in the resulting supramolecular assembly. For crown ethers, the stoichiometry is often determined using techniques such as conductometric or potentiometric titrations. researchgate.netresearchgate.net

For complexes involving 18-crown-6 and its derivatives, a 1:1 stoichiometry between the host (crown ether) and the guest (cation) is the most commonly observed arrangement. researchgate.netresearchgate.net However, the stoichiometry can be influenced by the solvent system. researchgate.net For instance, studies on the complexation of the uranyl cation (UO2²⁺) with 18-crown-6 and diaza-18-crown-6 have shown that while the stoichiometry is typically 1:1, a 1:2 (Host:Guest) complex can also be formed in certain solvents. researchgate.net

Table 2: Common Stoichiometries in Crown Ether Complexes

| Crown Ether Derivative | Guest Cation | Typical Stoichiometry (Host:Guest) | Reference |

| 18-Crown-6 | UO₂²⁺ | 1:1 | researchgate.net |

| Diaza-18-crown-6 | UO₂²⁺ | 1:1 (sometimes 1:2) | researchgate.net |

| Dibenzo-18-crown-6 | Alkali/Alkaline Earth Metals | 1:1 | researchgate.net |

Elucidation of Thermodynamic Parameters (e.g., Stability Constants, Enthalpies, Entropies)

The stability and selectivity of host-guest complexation are quantified by thermodynamic parameters, including the stability constant (Kₛ), and the changes in enthalpy (ΔH°) and entropy (ΔS°). These parameters provide insight into the nature of the binding forces.

The complexation of alkali metal ions with related azacrown ethers in methanol is typically enthalpy-driven, meaning the process is exothermic and releases heat (negative ΔH°). nankai.edu.cn This is due to the favorable ion-dipole interactions established between the cation and the oxygen atoms in the ether cavity. This process is often accompanied by a negative entropy change (negative ΔS°) because the formation of a structured complex from free-moving host and guest molecules leads to a more ordered system. nih.govnankai.edu.cn

Table 3: Thermodynamic Parameters for Azacrown Ether Complexation with K⁺ in Methanol at 25°C This table provides examples of thermodynamic data for crown ethers with structural similarities to this compound, illustrating the typical magnitudes of these parameters.

| Azacrown Ether | Log Kₛ | ΔH° (kJ/mol) | TΔS° (kJ/mol) |

| N-benzylaza-18-crown-6 | 4.59 | -44.8 | -18.8 |

| N-benzylaza-21-crown-7 | 3.98 | -31.0 | -8.4 |

| Data sourced from a study on N-substituted azacrown ethers. nankai.edu.cn |

Conformational Rearrangements upon Complexation

The process of complexation involves significant conformational changes in the crown ether structure. wikipedia.org The conformational flexibility of the macrocycle plays a crucial role in its selective binding behavior. muk.ac.ir In its uncomplexed state, a crown ether like 18-crown-6 is relatively collapsed and does not maintain a perfectly open cavity. vt.edu

Upon the approach of a suitable guest ion, the molecule undergoes a substantial structural reorganization to wrap around the guest, optimizing the ion-dipole interactions. wikipedia.orgvt.edu For example, when 18-crown-6 complexes with a potassium cation, it adopts a highly symmetrical D₃d conformation, which is structurally very different from the uncomplexed form. vt.edu Similarly, a study on a tetranitro-dibenzo vt.educrown-6 derivative showed that the molecule adopts a "butterfly" conformation. rsc.org The coordination structure and the final conformation are influenced by the size of the guest cation. rsc.org The presence of the amino group on the dibenzo framework can further influence these interactions through its electron-donating properties and potential for hydrogen bonding.

Advanced Spectroscopic and Computational Characterization of Supramolecular Assemblies

Spectroscopic Probes for Intermolecular Interactions

Spectroscopy offers a window into the molecular world, providing invaluable data on the structure and interactions of compounds like 4'-Aminodibenzo-18-crown-6.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. In the context of this compound and its derivatives, IR spectra can confirm the presence of key structural features. For instance, the characteristic C-O-C vibrations of the crown ether ring and the N-H stretching of the amino group are readily identifiable. When this crown ether is incorporated into more complex structures, such as polyamides, IR spectroscopy can confirm the formation of new bonds, like the C=O stretch of an amide at approximately 1650 cm⁻¹.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the molecular structure and the chemical environment of atoms. smolecule.comresearchgate.netnih.gov For this compound, NMR is used to resolve the signals from the protons on the crown ether ring and the benzene (B151609) rings, confirming the compound's structural integrity. smolecule.comfigshare.com These techniques are also crucial in studying the interactions of the crown ether with other molecules or ions. smolecule.com

UV-Visible Spectroscopy for Solvatochromism and Photophysical Response

UV-Visible spectroscopy is employed to study the electronic transitions within a molecule and how they are affected by the solvent (solvatochromism) and light (photophysical response). The absorption spectrum of this compound and its derivatives can shift upon complexation with metal ions, a phenomenon that can be quantified through UV-Vis titration to study binding events. The photophysical properties of crown ethers, including their fluorescence, can be significantly altered upon binding with cations. For example, the fluorescence quantum yield of dibenzo-18-crown-6 (B77160) has been observed to increase upon complexation with alkali metal cations. researchgate.net This property is exploited in the design of fluorescent sensors based on crown ethers.

The introduction of different functional groups to the dibenzo-18-crown-6 structure can lead to new compounds with unique photophysical behaviors. For instance, derivatives of this compound have been synthesized and their interactions with various metal ions studied using their emission spectra. researchgate.net

Laser Spectroscopic Methods for Gaseous Complexes

To understand the intrinsic properties of crown ether complexes without the influence of a solvent, researchers turn to laser spectroscopic methods in the gas phase. Techniques such as laser-induced fluorescence and IR-UV double resonance spectroscopy have been used to study the conformations of jet-cooled dibenzo-18-crown-6 and its hydrated clusters. rsc.org These studies have revealed that in the gas phase, dibenzo-18-crown-6 can exist in multiple conformations, and the presence of even a single water molecule can alter this conformational landscape. rsc.org Furthermore, infrared multiple photon dissociation (IRMPD) spectroscopy has been utilized to probe the vibrational modes of gas-phase complexes of crown ethers with metal ions, providing insights into the coordination between the crown ether and the cation. ru.nl

Structural Elucidation of Crown Ether Complexes and Derivatives

While spectroscopy provides information about molecular interactions and functional groups, other techniques are needed to determine the precise three-dimensional arrangement of atoms.

X-ray Diffraction Analysis of Single Crystals and Co-crystals

X-ray diffraction of single crystals is the gold standard for determining the exact molecular structure of a compound. This technique has been used to elucidate the crystal structures of various dibenzo-18-crown-6 derivatives and their complexes. thieme-connect.dersc.org For example, the crystal structure of a tetranitro-dibenzo rsc.orgcrown-6 derivative revealed a butterfly conformation. rsc.org The analysis of co-crystals, which contain two or more different molecules in the same crystal lattice, can provide insights into intermolecular interactions. Studies on co-crystals of 18-crown-6 (B118740) with other molecules have shown how hydrogen bonds and other non-covalent interactions dictate the supramolecular architecture. rsc.org

The complexation of dibenzo-18-crown-6 with different alkali metal ions can lead to distinct crystal structures, ranging from monomers to one-dimensional polymers, as revealed by single-crystal X-ray analysis. rsc.org

| Complex | Crystal System | Space Group | Reference |

| Dibenzo-18-crown-6 · 2(MeCN) | Monoclinic | P2₁/c | rsc.org |

| Dibenzo-18-crown-6 · 2(MeNO₂) | Monoclinic | P2₁/c | rsc.org |

| (18-crown-6)·6(5-hydroxyisophthalic acid)·10(H₂O) | Triclinic | P-1 | ebi.ac.uk |

| (18-crown-6)·2(trimesic acid)·2(H₂O) | Triclinic | P-1 | ebi.ac.uk |

Electron Microscopy Techniques (e.g., TEM, SEM) for Characterization of Nanoconjugates

When this compound is used to functionalize nanomaterials, electron microscopy techniques become essential for characterization. Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of these nanoconjugates. For instance, when 4'-aminobenzo-18-crown-6 (B2564457) was used to modify magnetic nanoparticles, TEM was employed to characterize the resulting Fe₃O₄@AB18C6 nanostructures. rsc.org Similarly, SEM has been used to characterize polystyrene nanofibers doped with poly(dibenzo-18-crown-6), showing how the addition of the crown ether polymer affects the fiber morphology. rsc.org These techniques are crucial for confirming the successful formation of the desired nanostructures and understanding their physical properties.

Dynamic Light Scattering (DLS) and Zeta Potential Analysis for Solution-Phase Behavior

Dynamic Light Scattering (DLS) and zeta potential analysis are crucial techniques for characterizing the behavior of this compound when it is part of a larger assembly in solution, such as being functionalized onto nanoparticles. These methods provide information on the size distribution of particles and their surface charge, which are key indicators of colloidal stability and interaction potential.

In a notable application, a derivative, 4'-aminobenzo-18-crown-6 (AB18C6), was used to functionalize magnetic nanoparticles (Fe₃O₄–CHO) to create a novel adsorbent for lead ions (Pb²⁺). rsc.org The resulting composite, Fe₃O₄@AB18C6, was characterized using DLS and zeta potential analysis. rsc.orgsmolecule.com DLS is used to determine the hydrodynamic diameter of the nanoparticles in solution, confirming their size and dispersity after functionalization. Zeta potential measurements provide a value for the effective electric charge on the nanoparticle surface, which is critical for understanding the stability of the colloidal suspension and the surface interactions with ions in the medium. smolecule.com While specific data for this compound itself is not detailed in these studies, the methodology is directly applicable to understanding its behavior when incorporated into similar nanocomposite systems.

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods are indispensable for elucidating the complex host-guest chemistry of crown ethers like this compound at a molecular level. These approaches complement experimental data by providing detailed information on structure, energetics, and dynamics that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for Binding Selectivity and Interaction Energies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. It is widely applied to crown ether systems to predict and rationalize their binding selectivity towards different cations. Studies on the parent compound, dibenzo-18-crown-6 (DB18C6), provide a framework for understanding the factors that would govern the selectivity of the 4'-amino derivative.

DFT calculations, often combined with a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM), can compute the bond dissociation free energies (BDFE) for complexes of the crown ether with various cations. nih.govresearchgate.net For DB18C6, these calculations have shown that it has the highest binding affinity for the potassium ion (K⁺) among alkali metal cations, which is in excellent agreement with experimental observations. nih.govresearchgate.netnih.gov The selectivity is not merely a function of the size match between the cation and the ether's cavity but is significantly influenced by the solvation energies of the complex. nih.govnih.gov The non-electrostatic dispersion interaction between the solute (the cation-crown complex) and the solvent is a key factor determining the differences in solvation energies and, consequently, the binding selectivity. nih.govnih.gov

DFT has also been used to calculate the interaction energy of DB18C6 with the ammonium (B1175870) ion (NH₄⁺), revealing strong hydrogen bonding between the cation and the ether oxygen atoms and confirming the stability of the complex. nih.gov Similarly, DFT modeling has been applied to understand the binding of lead ions (Pb²⁺) to novel dibenzo-18-crown-6 aldimine derivatives, showing that the ether cavity adopts an open configuration with highly negative electrostatic potential on the oxygen atoms, leading to spontaneous interaction with aqueous lead ions. mdpi.com These examples highlight the power of DFT to predict which ions this compound would selectively bind and to quantify the strength of these interactions.

Table 1: Calculated Interaction and Dissociation Energies for Dibenzo-18-crown-6 (DB18C6) Complexes Data based on studies of the parent compound DB18C6 as a model for this compound.

| Guest Cation | Computational Method | Calculated Parameter | Value | Reference |

|---|---|---|---|---|

| NH₄⁺ | DFT | Interaction Energy | -796.1 kJ/mol | nih.gov |

| K⁺ | DFT/CPCM | Bond Dissociation Free Energy (BDFE) in aqueous solution | Highest among alkali metals | nih.govresearchgate.net |

| Li⁺, Na⁺, Rb⁺, Cs⁺ | DFT/CPCM | Bond Dissociation Free Energy (BDFE) in aqueous solution | Lower than K⁺ | nih.govresearchgate.net |

| Pb²⁺ | DFT | Gibbs Free Energy of Binding (ΔG) | ~−58 kJ mol⁻¹ (for a derivative) | mdpi.com |

Molecular Dynamics Simulations of Complexation Processes

Molecular Dynamics (MD) simulations provide a dynamic picture of the complexation process, allowing researchers to observe the conformational changes of the crown ether and the pathway of ion binding over time. nih.gov While specific MD studies on this compound are not prominent in the literature, simulations of related systems like dicyclohexano-18-crown-6 (B99776) (DCH18C6) illustrate the approach. nih.gov

MD simulations can model the behavior of the crown ether and ions in different solvent environments. nih.gov These simulations can be used to calculate complexation free energies and to understand the role of the solvent in the binding process. nih.gov For instance, simulations can track the step-by-step process of a cation shedding its solvation shell as it enters the crown ether cavity. This level of detail is crucial for understanding the kinetics and mechanism of complexation, which are important for applications such as ion extraction and transport. nih.govrsc.org The methodology is powerful for visualizing the nanoscale structure of complex particles and understanding how factors like stoichiometry and solvent conditions influence the final assembly. nih.gov

Quantum-Chemical Computations for Supramolecular Structure Prediction

Quantum-chemical computations, including DFT, are instrumental in predicting the three-dimensional supramolecular structures formed by crown ethers and their guests. These calculations can rationalize why certain stoichiometries and packing arrangements are preferred in the solid state. rsc.org

Similarly, DFT has been used to optimize the geometry of novel dibenzo-18-crown-6 derivatives and their metal complexes, revealing "V-shaped" conformations that facilitate the coordination of ions within the ether cavity. mdpi.com These computational predictions of low-energy structures are invaluable for designing new supramolecular assemblies with desired properties and for interpreting experimental data from techniques like X-ray crystallography.

Applications in Supramolecular Chemistry and Advanced Materials Science

Development of Ion-Selective Sensing Platforms

The inherent ion-selectivity of the dibenzo-18-crown-6 (B77160) macrocycle is harnessed to develop sophisticated sensing platforms for various cations. The presence of the amino group provides a convenient handle for immobilizing the molecule onto different transducer surfaces, including electrodes and nanoparticles.

4'-Aminodibenzo-18-crown-6 and its derivatives are effective ionophores for the fabrication of ion-selective electrodes (ISEs), which are crucial tools in analytical chemistry for measuring ion concentrations. chemimpex.com These electrodes operate on the principle of potentiometry, where a potential difference develops across a membrane embedded with the ionophore, which is proportional to the activity of the target ion in the sample.

The fabrication process often involves incorporating the crown ether derivative into a polymeric membrane, typically made of polyvinyl chloride (PVC), which is then coated onto a conductive support. For instance, novel plasticizer-free ISEs have been developed for the detection of lead (Pb²⁺) ions using imine derivatives of dibenzo-18-crown-6. mdpi.com In one approach, derivatives such as 4,4'-Diformyl(2-aminophenol)dibenzo-18-crown-6 are synthesized and then electropolymerized directly onto a platinum electrode surface. mdpi.com This creates a robust sensing film where the crown ether cavities are poised to selectively capture Pb²⁺ ions from an aqueous solution. mdpi.com The resulting electrodes have demonstrated a Nernstian response to lead ions across a wide concentration range, proving their utility for environmental monitoring and other applications. mdpi.com

| Ionophore | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) |

|---|---|---|---|

| Poly-DBAP¹ | 1.0 × 10⁻⁸ to 1.0 × 10⁻¹ | 29.9 | 6.3 × 10⁻⁹ |

| Poly-DBMAP² | 1.0 × 10⁻⁷ to 1.0 × 10⁻¹ | 29.5 | 7.9 × 10⁻⁸ |

| Poly-DBNAP³ | 1.0 × 10⁻⁷ to 1.0 × 10⁻¹ | 29.6 | 5.0 × 10⁻⁸ |

¹ 4,4-Diformyl(2-aminophenol)dibenzo-18-crown-6

² 4,4-Diformyl(2-amino-5-methylphenol)dibenzo-18-crown-6

³ 4,4-Diformyl(2-amino-5-nitrophenol)dibenzo-18-crown-6

Beyond conventional ISEs, this compound is integrated into advanced chemical sensor formats, such as optical and nanostructured electrochemical sensors, for highly sensitive and selective ion detection. smolecule.comqut.edu.au These sensors often leverage signal amplification strategies to detect trace and ultra-trace levels of target ions.

A notable application is the development of a nanosensor for the detection of mercury (Hg²⁺) ions in water using Surface-Enhanced Raman Spectroscopy (SERS). qut.edu.au In this system, this compound is chemically tethered to a substrate of gold nanostructures. The crown ether acts as the recognition element, selectively capturing Hg²⁺ ions. This binding event can be detected and quantified by the changes in the SERS signal, allowing for extremely low detection limits. qut.edu.au This method has proven to be highly selective for Hg²⁺ even in the presence of other competing ions like Pb²⁺ and Cd²⁺. qut.edu.au A similar principle was applied to detect Pb²⁺ ions by using the related aminobenzo-18-crown-6, achieving detection limits orders of magnitude below the maximum levels permitted by the US Environmental Protection Agency. qut.edu.au

| Target Ion | Recognition Molecule | Limit of Quantification (LOQ) | Limit of Detection (LOD) |

|---|---|---|---|

| Hg²⁺ | Aminodibenzo-18-crown-6 | 2.1 pM | 0.51 pM |

| Pb²⁺ | Aminobenzo-18-crown-6 | 2.2 pM | 0.69 pM |

The precise cavity size of crown ethers makes them ideal candidates for discriminating between ions of similar charge but different sizes, such as potassium (K⁺) and sodium (Na⁺). While the 18-crown-6 (B118740) cavity is optimally sized for K⁺, the dibenzo substitution in this compound expands the cavity slightly, making it a better fit for larger ions. Consequently, it is generally less effective for K⁺ recognition compared to its monobenzo or non-benzo counterparts.

Research into K⁺-selective nanopores has more commonly utilized 4'-aminobenzo-18-crown-6 (B2564457). In these biosensors, the crown ether is immobilized on the walls of a solid-state nanopore, often in conjunction with single-stranded DNA (ssDNA). The crown ether facilitates the transport of K⁺ ions through the pore via host-guest interactions, while the ssDNA acts as a cation filter to exclude smaller ions like Na⁺. This design can achieve high selectivity ratios for K⁺ over Na⁺, a critical requirement for biological sensing applications where Na⁺ is present in high concentrations.

Functional Materials for Separation and Extraction Processes

The ability of this compound to be anchored onto solid supports allows for its use in creating functional materials designed for separation and extraction. These materials are particularly effective in isolating specific ions from complex mixtures.

This compound and its analogues are excellent ligands for the solid-phase extraction (SPE) of toxic heavy metal ions from various matrices. chemimpex.comrsc.org A highly effective approach involves functionalizing magnetic nanoparticles (Fe₃O₄) with the crown ether. rsc.orgsigmaaldrich.comsigmaaldrich.com This creates a magnetic solid-phase extraction (MSPE) adsorbent that combines the high surface area of nanoparticles with the selectivity of the crown ether and the convenience of magnetic separation. rsc.org

Studies using the closely related 4'-aminobenzo-18-crown-6 have demonstrated exceptional performance in extracting Pb²⁺. smolecule.comrsc.org The cavity of the aminobenzo-18-crown-6 macrocycle matches the ionic radius of Pb²⁺, leading to strong and selective binding. rsc.org The resulting Fe₃O₄@AB18C6 nanoparticles have been successfully used to extract and preconcentrate trace amounts of Pb²⁺ from complex samples such as tap water, milk, rice, and apples, with high recovery rates and good precision. smolecule.comrsc.org The parent compound, dibenzo-18-crown-6, has also been immobilized on inorganic substrates like heteropolyacids to create adsorbents with a strong affinity for ions such as Ag⁺, Pb²⁺, Hg²⁺, and Cd²⁺.

| Parameter | Value |

|---|---|

| Linear Range | 0.01 µg g⁻¹ to 10 µg g⁻¹ |

| Linear Coefficient (R²) | > 0.997 |

| Limit of Detection (LOD) | 12.5 ng g⁻¹ |

| Precision (RSD) | < 8.62% |

| Recoveries | 93.8% to 108.6% |

In the field of chromatography, this compound can be used as a component of the stationary phase to achieve selective separations of complex mixtures. chemimpex.com Chiral stationary phases (CSPs) based on crown ethers are particularly powerful for resolving racemic mixtures of compounds containing primary amines, such as amino acids and certain drugs. registech.com

While specific CSPs based on this compound are not widely documented, the principle relies on covalently bonding a crown ether derivative to a solid support like silica (B1680970) gel. registech.com The separation mechanism involves the formation of diastereomeric complexes between the chiral crown ether host and the protonated primary amine group (R-NH₃⁺) of the analyte. registech.com The differing stabilities of these complexes for the two enantiomers lead to different retention times on the column, allowing for their separation. The ability to use these phases in both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) makes them versatile tools for analytical and preparative-scale chiral separations. registech.com

Employment in Solid-Liquid Extraction Methodologies for Various Salts

The structure of this compound is particularly well-suited for solid-liquid phase extraction, a technique used to transfer ions from a solid salt into an organic solvent. This process is driven by the crown ether's ability to selectively encapsulate the cation from the salt's crystal lattice within its macrocyclic cavity. The exterior of the resulting complex is hydrophobic, rendering it soluble in organic solvents.

Research has demonstrated the use of polymers derived from aminodibenzo-18-crown-6 for the solid-liquid extraction of various salts. mu.edu.sa A prominent application involves functionalizing magnetic nanoparticles with a related compound, 4'-aminobenzo-18-crown-6, to create a highly effective adsorbent for lead ions (Pb²⁺). smolecule.comrsc.org In this method, the crown ether's cavity size is a match for the ionic radius of Pb²⁺, leading to excellent selectivity and strong binding. smolecule.comrsc.org The magnetic nanoparticles allow for easy separation of the complex from the sample matrix after extraction. smolecule.com

The general mechanism for the extraction of a salt, such as cesium chloride (CsCl), from a solid phase into a nonpolar organic solvent like chloroform (B151607) can be modeled using the parent 18-crown-6. beilstein-journals.org The process involves the crown ether complexing the cesium ion (Cs⁺) at the solid-liquid interface, which facilitates the dissolution of the ion pair into the organic phase. beilstein-journals.org The efficiency of this extraction is often dependent on the anion, following trends related to the anion's hydration energy. beilstein-journals.org

Catalytic Roles in Organic Synthesis

This compound serves as a powerful phase-transfer catalyst, significantly enhancing reaction rates between reactants located in different immiscible phases (e.g., a solid or aqueous phase and an organic phase). smolecule.com

Mechanisms of Phase-Transfer Catalysis in Two-Phase Systems

In a typical two-phase system, an inorganic salt (e.g., potassium permanganate, KMnO₄) is insoluble in an organic solvent (e.g., benzene). wikipedia.org This insolubility prevents its reaction with an organic substrate. This compound overcomes this barrier by acting as a transport vehicle for the cation.

The mechanism proceeds as follows:

Complexation: The crown ether, present in the organic phase, migrates to the interface between the two phases. There, it selectively complexes the metal cation (e.g., K⁺) from the salt. wikipedia.orgrsc.org

Solubilization: The resulting complex, [K(this compound)]⁺, has a lipophilic exterior due to the dibenzo groups, making it soluble in the organic solvent. rsc.org

Anion Transport: To maintain charge neutrality, the anion (e.g., MnO₄⁻) is "dragged" along with the complexed cation into the organic phase. wikipedia.orgrsc.org

Reaction and Regeneration: Once in the organic phase, the now-solubilized and highly reactive anion reacts with the organic substrate. After the reaction, the catalyst releases the cation and can return to the interface to transport more salt, thus continuing the catalytic cycle. rsc.org

This process effectively creates a homogeneous reaction environment within the organic phase, leading to dramatically increased reaction rates.

Acceleration of Organic Reactions through Anion Activation

A key feature of phase-transfer catalysis by crown ethers is the phenomenon of anion activation. In a solid crystal or in a polar solvent, an anion is tightly associated with its cation (ion-pairing) and is often surrounded by a shell of solvent molecules (solvation). rsc.org These interactions stabilize the anion and reduce its nucleophilicity.

When this compound encapsulates the cation, it effectively shields it, disrupting the strong electrostatic interaction between the cation and the anion. wikipedia.org This leaves the anion relatively "naked" and unsolvated in the low-polarity organic phase. wikipedia.orgrsc.org This "naked anion" is a significantly more potent nucleophile, leading to a substantial acceleration of nucleophilic substitution reactions. wikipedia.orgrsc.org Studies on the related perhydrodibenzo-18-crown-6 show that this anion activation is a central feature of its catalytic effect, though the separation between cation and anion is not as complete as with cryptands, meaning they are not a source of truly "bare anions". rsc.org

The table below illustrates the effect of anion activation on nucleophilic substitution reactions.

| Reaction Condition | Anion State | Relative Reactivity |

| Without Crown Ether | Tightly ion-paired, solvated | Low |

| With this compound | "Naked" or weakly ion-paired | High |

Facilitation of Specific Polymerization Reactions (e.g., Wittig Reactions in Polymer Synthesis)

The unique properties of dibenzo-18-crown-6 and its derivatives are utilized in specific polymerization reactions. The Wittig reaction, which converts aldehydes and ketones to alkenes, has been employed to synthesize novel phenylenevinylene oligomers incorporating a dibenzo-18-crown-6 ether ring. researchgate.net In this synthesis, the crown ether-containing monomer is reacted with terephthaldicarboxaldehyde via the Wittig reaction to form the oligomer. researchgate.net

The presence of the crown ether unit can also guide the assembly of polymers into supramolecular structures known as polyrotaxanes. kpi.ua In this approach, linear polymer chains are threaded through the cavities of macrocycles like this compound. The amino group on the crown ether can serve as a functional site, for instance, for initiating polymerization or for attachment to other molecular structures. The synthesis of polyrotaxanes can be achieved by polymerizing monomers in the presence of the crown ether, where non-covalent interactions, such as hydrogen bonding or charge-transfer, facilitate the threading process. kpi.ua

Bio-Inspired Systems and Membrane Transport Mimicry

The ability of this compound to selectively bind and transport cations makes it an excellent candidate for mimicking biological ion transport processes. chemimpex.comchemimpex.com

Emulation of Ion Transport Mechanisms Across Synthetic Membranes

Biological cell membranes rely on complex protein channels and carriers to control the passage of ions. This compound can be incorporated into synthetic membranes to emulate this function. chemimpex.comchemimpex.com It acts as a mobile ion carrier, or ionophore, binding to a specific cation on one side of a membrane, diffusing across the lipid bilayer, and releasing the ion on the other side. chemimpex.com

Furthermore, crown ether derivatives can self-assemble within a membrane to form channel-like structures. nih.gov Research on related acylated and alkylated benzo-crown-ethers has shown they can form ion channels in biological membranes, with their activity being highly dependent on the presence of specific ions like K⁺. nih.gov This suggests that ion binding may trigger a conformational change or assembly process that results in a functional channel. The dibenzo-18-crown-6 framework is a key component in these synthetic ionophores, designed to create new systems with biological activity. nih.gov

Exploration of Drug Encapsulation Mechanisms within Host-Guest Systems

The macrocyclic cavity of this compound provides an ideal environment for the encapsulation of guest molecules, a principle that is extensively explored in drug delivery research. The primary mechanism involves the formation of host-guest complexes, where the crown ether acts as the host, encapsulating a drug molecule as the guest. This encapsulation can significantly enhance the solubility and bioavailability of poorly water-soluble drugs. chemimpex.com

The formation of these host-guest systems is driven by non-covalent interactions, including hydrogen bonding, ion-dipole interactions, and van der Waals forces. The amino group on the dibenzo moiety can play a crucial role by providing an additional site for hydrogen bonding, further stabilizing the complex. Researchers have leveraged these properties to create sophisticated drug delivery systems. For instance, this compound can be incorporated into nanoparticles, which act as carriers for the encapsulated drug, allowing for controlled or targeted release. chemimpex.com

The encapsulation process can be influenced by several factors, including the polarity of the solvent and the size and shape complementarity between the drug molecule and the crown ether's cavity. While specific drug encapsulation studies with this compound are a niche area of research, the broader class of dibenzo-18-crown-6 ethers has been investigated for these purposes.

Table 1: Factors Influencing Drug Encapsulation with this compound

| Factor | Description |

| Host-Guest Complementarity | The size and shape of the drug molecule must be compatible with the crown ether's cavity (approximately 2.6-3.2 Å for the 18-crown-6 ring). |

| Non-Covalent Interactions | Encapsulation is primarily driven by ion-dipole, hydrogen bonding, and hydrophobic interactions between the host and the guest molecule. |

| Solvent Polarity | The polarity of the medium affects the stability of the host-guest complex and the solubility of the individual components. |

| Functional Groups | The amino group on the 4'-position can form additional hydrogen bonds, enhancing the stability of the complex with certain drug molecules. |

Studies on Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The functional amino group of this compound makes it particularly suitable for conjugation with biological macromolecules, enabling studies of their structure and function. This has led to its application in the investigation of interactions with proteins and DNA.

In the context of DNA, crown ethers have been utilized for detecting specific DNA structures or lesions. For example, a related compound, 2-aminomethyl-18-crown-6, has been used to identify individual abasic (AP) sites in single DNA molecules. nih.gov The crown ether, upon binding to the DNA lesion, interacts with electrolyte cations (like Na⁺ or K⁺) to produce characteristic signals when the DNA translocates through a nanopore. nih.gov The directionality of DNA entry and the behavior of the adduct can be manipulated by changing the cation in the electrolyte. nih.gov The amino group of this compound offers a potential attachment point for similar sophisticated sensor systems.

While specific detailed studies on the interaction of this compound with proteins are not extensively documented in the search results, the general principle involves the crown ether moiety acting as a recognition unit. It can be tethered to a protein of interest, and its cation-binding properties can be used to modulate protein conformation or to develop protein-based sensors. The amino group facilitates the covalent linkage to protein surfaces.

Integration into Next-Generation Functional Materials

The unique properties of this compound are being harnessed to create novel functional materials with applications ranging from energy storage to smart devices.

Development of Polymeric Matrices with Enhanced Ion Conductivity

A significant area of application for crown ethers, including this compound, is in the development of solid polymer electrolytes. By incorporating the crown ether into a polymer matrix, materials with enhanced ionic conductivity can be fabricated. The crown ether moieties facilitate the dissociation of salts and create pathways for ion transport through the polymer matrix. This is crucial for applications such as solid-state batteries and other electrochemical devices. The immobilization of crown ethers onto polymer supports offers the advantages of easy handling and recyclability.

Fabrication of Multi-Stimuli Responsive Supramolecular Polymers (e.g., Photo-responsive, pH-sensitive Systems)

Supramolecular polymers that can respond to external stimuli are at the forefront of materials science. rsc.orgnih.govmdpi.com The dibenzo-18-crown-6 unit is an excellent candidate for building such "smart" materials. For example, main-chain azopolymers containing dibenzo-18-crown-6 units have been synthesized. researchgate.net These polymers are multi-stimuli responsive:

pH-sensitive: The nitrogen atoms in the azo-bridges can be protonated, altering the polymer's properties. researchgate.net

Photo-responsive: The azo-bridges can undergo reversible trans-to-cis photo-isomerization upon irradiation with specific wavelengths of light. researchgate.net

Guest-responsive: The crown ether units can bind with specific guests, leading to changes like phase separation in certain solvents. researchgate.net

Furthermore, amphiphilic copolymers incorporating benzo-18-crown-6 (B86084) have been shown to exhibit K⁺-responsive behavior for the controlled release of drugs and gold nanoparticles. mdpi.com The addition of potassium ions alters the lower critical solution temperature (LCST) of the polymer, triggering the release of its payload. mdpi.com The amino group on this compound provides a convenient point for polymerization or grafting onto other polymer backbones to create similar stimuli-responsive systems.

Table 2: Examples of Stimuli-Responsive Polymers Based on Dibenzo-18-crown-6

| Polymer Type | Stimuli | Response | Potential Application |

| Poly(azodibenzo-18-crown-6-ether) | pH, Light (UV/Vis), Guest Molecules, Metal Ions | Solvatochromism, Reversible Isomerization, Phase Separation | Smart Coatings, Sensors researchgate.net |

| Poly(NIPAM-co-B18C6Am) | Temperature, K⁺ ions | Change in Lower Critical Solution Temperature (LCST), Drug/Nanoparticle Release | Drug Delivery, Smart Gels mdpi.com |

Construction of Mechanically Interlocked Molecules (e.g., Rotaxanes, Catenanes) and Molecular Machines

Mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, are complex architectures where molecules are linked topologically without covalent bonds. davuniversity.orgnobelprize.org Crown ethers are fundamental building blocks in the synthesis of these structures, often acting as the "ring" component that encircles a linear "axle" in a rotaxane.

The synthesis of these molecules often relies on template-directed methods, where non-covalent interactions pre-organize the components before the final covalent bonds are formed to trap the interlocked structure. The crown ether's ability to bind specific cations or ammonium (B1175870) salts is frequently used as the templating interaction. While specific examples detailing the use of this compound were not found in the search results, its structure is highly suitable for such applications. The amino group provides a key functional handle that can be used to either form part of the "axle" or to attach the crown ether "ring" to other components, enabling the construction of more complex, functional molecular machines. mdpi.comnih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Derivatization Strategies for Tailored Recognition and Functionality

The functional amino group on the 4'-Aminodibenzo-18-crown-6 scaffold serves as a versatile anchor for a wide array of chemical modifications. This allows for the synthesis of new derivatives with highly specific recognition capabilities and enhanced functionalities. Research is actively pursuing the synthesis of novel derivatives by introducing various functional moieties to the crown ether core.

For instance, the derivatization of dibenzo-18-crown-6 (B77160) through nitration, subsequent reduction to an amine, and coupling with other molecules has been a successful strategy. mdpi.com One such approach involves reacting the diamino derivative with NBD-chloride to produce a novel fluorescent compound, bis-NBD-DB18-C-6, which combines the complexing ability of the crown ether with the fluorescence of the nitrobenzofurazan group. mdpi.com Similarly, the creation of tetraamino-dibenzo mdpi.comcrown-6-ether has yielded a molecule with significant electron-donating properties, exceeding even that of the well-known electron donor tetrathiafulvalene. rsc.org

Further strategies include the formylation of dibenzo-18-crown-6 and subsequent condensation with o-phenylene diamines to create crown ether-functionalized benzimidazoles. researchgate.net These derivatives have shown promise in the colorimetric detection of specific metal ions like Hg²⁺. researchgate.net The synthesis of aldimine derivatives through the condensation of diformyl-dibenzo-18-crown-6 with aminophenols represents another promising route for creating lead-selective ionophores. mdpi.com The versatility of the amino group also allows for covalent attachment to surfaces, such as thiolated derivatives for functionalizing gold nanostructured substrates or linking to magnetic nanoparticles for solid-phase extraction applications. qut.edu.aursc.orgsigmaaldrich.com

These derivatization strategies are pivotal for developing materials with tailored properties for specific applications, including:

Ion-Selective Sensors: Creating derivatives with enhanced selectivity for detecting specific metal ions in environmental or biological samples. chemimpex.comchemimpex.com

Catalysis: Designing new catalysts where the crown ether moiety can modulate reaction pathways. chemimpex.comchemimpex.com

Polymer Chemistry: Incorporating these functionalized crown ethers into polymer backbones to create materials with improved ion conductivity for applications like batteries and fuel cells. chemimpex.comchemimpex.com

Rational Design of Multi-Stimuli Responsive Supramolecular Systems for Advanced Applications

A significant frontier in supramolecular chemistry is the development of "smart" materials that can respond to multiple external triggers. This compound and its derivatives are excellent candidates for building such systems due to their inherent recognition properties and the ability to incorporate stimuli-responsive units.

Researchers have successfully synthesized main-chain azopolymers that feature dibenzo-18-crown-6-ether units linked by azo-bridges. rsc.orgresearchgate.net These polymers exhibit a remarkable range of responses:

pH-Sensitivity and Solvatochromism: Their UV-vis absorption properties change with solvent polarity and pH. rsc.orgresearchgate.net

Photo-responsiveness: They undergo reversible trans-to-cis photo-isomerization upon irradiation with specific wavelengths of light. rsc.orgresearchgate.net

Ion-responsiveness: The crown ether units can interact with metal ions like Ba²⁺, leading to phase separation. rsc.orgresearchgate.net

Thermo-responsiveness: In alcohol solutions, they exhibit Upper Critical Solution Temperature (UCST) behavior, where the demixing temperature can be tuned by light, water content, or the presence of ions. rsc.orgresearchgate.net

The development of supramolecular gels is another area of interest. While not exclusively using aminodibenzo-18-crown-6, studies on adenosine-derived urea (B33335) compounds demonstrate the creation of gels that undergo reversible gel-sol phase transitions in response to multiple stimuli, including temperature, mechanical stress, and the addition of specific anions or solvents. nih.gov These principles are directly applicable to crown ether-based systems. The overarching goal is to construct sophisticated supramolecular polymers and materials that can perform complex functions in response to environmental cues, with applications in drug delivery, healable materials, and soft robotics. rsc.org

Expansion of Applications in Nanoscience and Optoelectronic Materials

The integration of this compound into the fields of nanoscience and optoelectronics is a rapidly growing area of research. chemimpex.com Its ability to form stable host-guest complexes is being leveraged to create highly sensitive and selective nanosensors.

A key application is the detection of toxic heavy metal ions. By functionalizing gold nanostructured substrates with a thiolated aminodibenzo-18-crown-6 derivative, researchers have developed a sensor for the ultra-trace detection of Hg(II) ions using surface-enhanced Raman spectroscopy (SERS). qut.edu.au A similar approach using aminobenzo-18-crown-6 immobilized on a nanostructured SERS substrate achieved a limit of detection for Pb(II) ions at the picomolar level, which is orders of magnitude lower than regulatory limits. qut.edu.au Quantum dots (QDs) have also been used, where an aminodibenzo-18-crown-6 derivative acts as a recognition layer on the QD surface for detecting mercury ions. acs.org

In optoelectronics, the development of ion-conducting materials is crucial for next-generation batteries. rsc.org Crown ethers like dibenzo-18-crown-6 can form ionic channels within a material's structure, facilitating the transport of ions like Na⁺. rsc.org The combination of this ion transport with the redox properties of other molecular components can lead to hybrid ion–electron transport materials, which are promising for memristor devices and battery electrodes. rsc.org The photo-isomerization properties of azobenzene-containing dibenzo-18-crown-6 polymers also open up possibilities for creating light-switchable electronic components and optical data storage systems. rsc.orgresearchgate.net

Table 1: Nanoscience Applications of Aminodibenzo-18-crown-6 Derivatives

| Derivative/System | Target Analyte | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| Thiolated aminodibenzo-18-crown-6 on Au substrate | Hg(II) ions | SERS | Selective detection and quantification at trace levels. | qut.edu.au |

| Aminobenzo-18-crown-6 on AuNS substrate | Pb(II) ions | SERS | Achieved a limit of detection of 0.69 pM. | qut.edu.au |

| Aminodibenzo-18-crown-6 derivative with QDs | Hg(II) ions | Fluorometric | Enables onsite visual detection of mercury contamination. | acs.org |

| 4'-aminobenzo-18-crown-6 (B2564457) on magnetic nanoparticles | Pb(II) ions | Solid-Phase Extraction | Excellent adsorbability and selectivity for lead ions. | rsc.org |

Deeper Integration of Computational Studies for Predictive Material Design and Reaction Pathways

As the complexity of supramolecular systems increases, computational chemistry is becoming an indispensable tool for both prediction and interpretation. The rational design of new materials and the understanding of their behavior at a molecular level are being significantly enhanced by computational methods. mit.edu

Techniques like Density Functional Theory (DFT) are used to support experimental findings. For example, DFT modeling has been applied to elucidate the binding behaviors of novel dibenzo-18-crown-6 imine derivatives with lead ions, helping to understand the origins of their spectroscopic and electrochemical properties. mdpi.com Molecular docking studies are also employed to analyze the inclusion mode of guest molecules within the crown ether cavity, as demonstrated in studies of cisplatin (B142131) complexation by 18-crown-6 (B118740). mdpi.com